An In-Depth Technical Guide to 4-Bromo-N-isopropylaniline (CAS No. 121086-19-9)
An In-Depth Technical Guide to 4-Bromo-N-isopropylaniline (CAS No. 121086-19-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N-isopropylaniline is a substituted aniline derivative that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its bifunctional nature, featuring a reactive bromine atom on the aromatic ring and a secondary amine, makes it a versatile intermediate for the construction of complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the N-isopropyl group provides steric bulk and modulates the electronic properties of the aniline nitrogen, influencing its reactivity and the physicochemical properties of downstream compounds.
This technical guide provides a comprehensive overview of 4-Bromo-N-isopropylaniline, including its synthesis, characterization, key reactions, and applications, with a particular focus on its role as a building block for Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-N-isopropylaniline is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 121086-19-9 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.10 g/mol | [1] |
| Appearance | White to pale yellow crystal or powdery solid | [2] |
| Melting Point | ~57-60 °C | [2] |
| Boiling Point | ~216 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ethers | [2] |
Synthesis of 4-Bromo-N-isopropylaniline
The synthesis of 4-Bromo-N-isopropylaniline is most commonly achieved via a two-step process starting from 4-bromoaniline. The key transformation is the N-alkylation of the primary aromatic amine with an isopropyl group. A highly effective and widely used method for this transformation is reductive amination .
Reductive Amination: A Mechanistic Overview
Reductive amination involves the reaction of an amine with a carbonyl compound (in this case, acetone) to form an intermediate imine, which is then reduced in situ to the corresponding amine.[3][4] The reaction is typically carried out in a one-pot fashion and is favored for its high efficiency and selectivity.[5]
Caption: Reductive amination workflow for the synthesis of 4-Bromo-N-isopropylaniline.
Experimental Protocol: Reductive Amination of 4-Bromoaniline
This protocol is a representative procedure based on established methods for reductive amination.[6][7]
Materials:
-
4-Bromoaniline
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-bromoaniline (1.0 eq) in dichloromethane (DCM), add acetone (1.5-2.0 eq).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Bromo-N-isopropylaniline as a solid.
Spectroscopic Characterization
The structural elucidation of 4-Bromo-N-isopropylaniline is confirmed through a combination of spectroscopic techniques. Below are the expected spectroscopic data based on the analysis of its constituent parts and related structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Bromo-N-isopropylaniline will exhibit characteristic signals for the aromatic protons, the N-H proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic region is expected to show an AA'BB' spin system, typical for a 1,4-disubstituted benzene ring.[2]
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to Br) |
| ~6.55 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to NH) |
| ~3.60 | sept, J ≈ 6.4 Hz | 1H | CH(CH₃)₂ |
| ~3.55 | br s | 1H | NH |
| ~1.20 | d, J ≈ 6.4 Hz | 6H | CH(CH₃)₂ |
Note: The chemical shift of the NH proton can be variable and may broaden or exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the isopropyl group.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~145.8 | C-NH |
| ~132.0 | C-H (ortho to Br) |
| ~116.5 | C-H (ortho to NH) |
| ~110.5 | C-Br |
| ~46.0 | CH(CH₃)₂ |
| ~22.8 | CH(CH₃)₂ |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a methyl group from the isopropyl moiety.[8]
Predicted MS (EI) m/z:
-
215/213 (M⁺): Molecular ion peaks corresponding to the ⁸¹Br and ⁷⁹Br isotopes.
-
200/198: Loss of a methyl radical (•CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), and C-N and C-Br bonds.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2970-2850 | Aliphatic C-H stretch |
| ~1600, 1500 | Aromatic C=C stretch |
| ~1320 | C-N stretch |
| ~1070 | C-Br stretch |
Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Bromo-N-isopropylaniline lies in its dual reactivity. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, while the secondary amine can be further functionalized.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in 4-Bromo-N-isopropylaniline is readily activated by palladium catalysts, enabling a variety of bond-forming reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: Key cross-coupling reactions of 4-Bromo-N-isopropylaniline.
Application as a PROTAC Building Block
A significant application of 4-Bromo-N-isopropylaniline is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.
4-Bromo-N-isopropylaniline serves as a precursor to the linker component. The bromine atom allows for the attachment of the POI ligand via a cross-coupling reaction, while the N-isopropylaniline moiety can be part of the linker itself or be further functionalized to connect to the E3 ligase ligand. Its classification as a "Protein Degrader Building Block" by suppliers underscores this important application.[9]
Caption: General workflow for incorporating 4-Bromo-N-isopropylaniline into a PROTAC.
Safety and Handling
4-Bromo-N-isopropylaniline should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Based on the safety data for related compounds such as 4-bromoaniline and 4-isopropylaniline, the following hazards should be considered[10][11]:
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Aromatic amines and their derivatives can be toxic.
-
Irritation: May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
4-Bromo-N-isopropylaniline is a strategically important building block for organic synthesis, offering a valuable combination of a reactive cross-coupling handle and a modifiable secondary amine. Its growing relevance in the field of targeted protein degradation as a component of PROTAC linkers highlights its importance for drug discovery and development. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists seeking to leverage this versatile molecule in their synthetic endeavors.
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